(2alpha)-Methyl megestrol acetate

Übersicht

Beschreibung

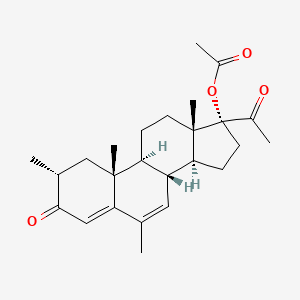

(2alpha)-Methyl megestrol acetate is a synthetic derivative of the naturally occurring steroid hormone, progesterone. It is commonly used in medical treatments for conditions such as endometriosis, menstrual disorders, contraception, and hormone replacement therapy in post-menopausal women. Additionally, it is used as an antineoplastic agent to treat advanced breast cancer and as an appetite enhancer in patients with AIDS .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2alpha)-Methyl megestrol acetate involves several steps, starting from progesterone. The key steps include methylation and acetylation reactions. The reaction conditions typically involve the use of strong bases and acids to facilitate the methylation and acetylation processes. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(2alpha)-Methyl megestrol acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

(2alpha)-Methyl megestrol acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying steroid chemistry and synthetic methodologies.

Biology: Investigated for its effects on cellular processes and hormone regulation.

Medicine: Used in clinical trials for treating various conditions, such as cancer, cachexia, and hormonal disorders.

Industry: Employed in the development of pharmaceutical formulations and drug delivery systems

Wirkmechanismus

The mechanism of action of (2alpha)-Methyl megestrol acetate involves its interaction with progesterone receptors in the body. It stimulates appetite by both direct and indirect pathways and antagonizes the metabolic effects of catabolic cytokines. The compound also influences the hypothalamic-pituitary-adrenal (HPA) axis, leading to changes in hormone levels and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Megestrol acetate: A closely related compound with similar uses and effects.

Medroxyprogesterone acetate: Another synthetic progestin used in hormone therapy and contraception.

Norethindrone acetate: A synthetic progestin used in oral contraceptives and hormone replacement therapy

Uniqueness

(2alpha)-Methyl megestrol acetate is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to stimulate appetite and treat cachexia makes it particularly valuable in clinical settings .

Biologische Aktivität

(2alpha)-Methyl megestrol acetate, a synthetic derivative of the natural hormone progesterone, is primarily recognized for its progestogenic properties but also exhibits a range of biological activities that are pertinent to its therapeutic applications. This article explores its pharmacodynamics, mechanisms of action, and clinical implications, supported by case studies and research findings.

Pharmacodynamics

Mechanism of Action

This compound functions primarily as a progestin, exhibiting significant binding affinity to progesterone receptors (PR) while displaying minimal activity towards androgen receptors (AR), estrogen receptors (ER), and glucocorticoid receptors (GR). The following table summarizes its receptor binding affinities:

| Receptor Type | Binding Affinity (%) |

|---|---|

| Progesterone Receptor (PR) | 65 |

| Androgen Receptor (AR) | 5 |

| Estrogen Receptor (ER) | 0 |

| Glucocorticoid Receptor (GR) | 30 |

| Mineralocorticoid Receptor (MR) | 0 |

These values indicate that while it has some activity at the AR and GR, its primary action is through the PR, which mediates most of its effects in clinical settings .

Biological Effects

- Antigonadotropic Activity : This compound inhibits gonadotropin release, leading to reduced levels of sex hormones. This property is particularly useful in treating hormone-sensitive cancers.

- Appetite Stimulation : It is commonly used as an appetite stimulant in patients with cachexia or significant weight loss due to cancer or AIDS. Studies have shown that megestrol acetate can significantly increase body weight in these populations .

- Antitumor Activity : Research indicates that megestrol acetate may inhibit the growth of certain cancer cell lines, including hepatocellular carcinoma (HCC). In vitro studies demonstrated an IC50 of approximately 260 µM for HepG2 cells, with significant tumor volume reduction observed in vivo .

Clinical Applications

Case Studies

- Hepatocellular Carcinoma : A study involving HepG2 cells showed that megestrol acetate inhibited cell proliferation and induced apoptosis through G1 phase arrest. In animal models, treated mice exhibited reduced tumor volumes and improved weight gain compared to controls .

- Cancer Cachexia : In patients with HIV/AIDS-related cachexia, megestrol acetate administration resulted in increased fat mass and improved quality of life indicators such as muscle strength and overall well-being .

- Adrenal Function Studies : A study on male bottlenose dolphins receiving varying doses of megestrol acetate indicated that even low doses could suppress cortisol secretion significantly, suggesting potential implications for endocrine functions across species .

Research Findings

Recent studies have explored various aspects of megestrol acetate's biological activity:

- Glucocorticoid Effects : Although primarily a progestin, megestrol acetate exhibits glucocorticoid-like activity, which can lead to side effects similar to those seen with corticosteroid use, such as hyperglycemia and symptoms resembling Cushing's syndrome .

- Pharmacokinetics : The bioavailability of megestrol acetate is nearly 100%, with a mean elimination half-life ranging from 13 to 105 hours depending on individual metabolism and dosing regimens .

- Combination Therapies : Studies have shown enhanced antitumor efficacy when megestrol acetate is combined with other agents like arsenic trioxide in liver cancer models, indicating potential for synergistic effects in cancer treatment .

Eigenschaften

IUPAC Name |

[(2R,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18-,19+,20+,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMUMBCTNJGBGC-YXWFNBJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238244 | |

| Record name | 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907193-65-1 | |

| Record name | 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907193651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2.ALPHA.,6-DIMETHYL-3,20-DIOXOPREGNA-4,6-DIEN-17-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911S0BD9BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.